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molecular formula C9H12Cl2O3 B8466120 2,2-Dichloro-3-oxocyclobutyl pivalate

2,2-Dichloro-3-oxocyclobutyl pivalate

Cat. No. B8466120
M. Wt: 239.09 g/mol
InChI Key: MESZFVRIHLSAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633315B2

Procedure details

To a stirred suspension of zinc dust (103 g, 1568 mmol) in HOAc (200 ml) was added a solution of 2,2-dichloro-3-oxocyclobutyl pivalate (75 g, 314 mmol) in HOAc (400 ml) dropwise in an ice bath. The reaction mixture was stirred for 1 h, filtered the solid through celite and washed with DCM. The DCM layer was washed with H2O, NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude material was purified by ISCO (10% EtOAc/Hexanes) to give the title compound as a light yellow oil.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
103 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH:8]1[CH2:11][C:10](=[O:12])[C:9]1(Cl)Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]>CC(O)=O.[Zn]>[C:1]([O:7][CH:8]1[CH2:11][C:10](=[O:12])[CH2:9]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC1C(C(C1)=O)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
103 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered the solid through celite
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The DCM layer was washed with H2O, NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by ISCO (10% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)(C)C)(=O)OC1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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